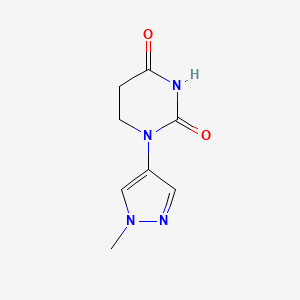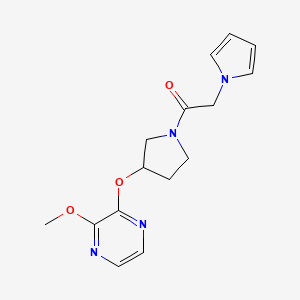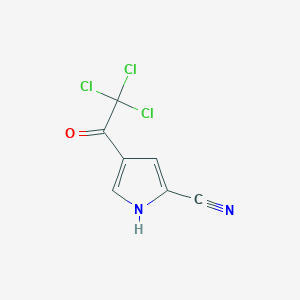![molecular formula C25H32N6O2 B2853644 1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896818-93-2](/img/structure/B2853644.png)
1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Design
Piperidine derivatives are crucial in the synthesis of various pharmaceuticals. The piperidine moiety is a common feature in many drugs, contributing to their pharmacological properties. The compound , with its piperidine element, could be used as a building block in the design of new drugs, particularly those targeting neurological disorders due to the piperidine’s impact on central nervous system activity .
Anticancer Research
Imidazopurine analogs, like the one mentioned, often exhibit anticancer properties. They can interact with DNA or RNA, inhibit key enzymes involved in cell proliferation, or modulate immune responses. This compound could be studied for its potential to act as an anticancer agent, possibly targeting specific cancer cell lines or pathways .
Neuropharmacology
Given the presence of the piperidine ring, this compound may have neuropharmacological applications. Piperidine derivatives can affect neurotransmitter systems, which makes them candidates for treating conditions like Alzheimer’s disease, schizophrenia, and depression. Research could explore its efficacy and safety as a neuropharmacological agent .
Antimicrobial and Antiviral Activities
Compounds with piperidine and imidazopurine structures have shown antimicrobial and antiviral activities. This compound could be part of studies to develop new antimicrobial agents against resistant strains or to find novel antiviral drugs, especially in the context of emerging infectious diseases .
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for pain management and inflammatory conditions. Research could focus on the compound’s ability to modulate pain pathways or reduce inflammation in various models .
Pharmacokinetics and Metabolism Studies
Understanding the pharmacokinetics and metabolism of new compounds is essential for drug development. This compound’s unique structure could provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for predicting its behavior in the human body .
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, it’s clear that research in this area is active and ongoing .
Eigenschaften
IUPAC Name |
4,7,8-trimethyl-6-(2-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-18-19(2)31-21-22(26-24(31)29(18)15-12-20-10-6-4-7-11-20)27(3)25(33)30(23(21)32)17-16-28-13-8-5-9-14-28/h4,6-7,10-11H,5,8-9,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXBVFMBRPMGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCCCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)
![2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid](/img/structure/B2853562.png)
![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2853565.png)

![4-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2853573.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853574.png)

![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2853577.png)


![2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide](/img/structure/B2853581.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2853583.png)